molecular formula C19H35ClN2O6S B611525 L-Threo-alpha-D-galacto-octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-((((2S,4R)-1-(2-hydroxyethyl)-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio- CAS No. 40984-87-0

L-Threo-alpha-D-galacto-octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-((((2S,4R)-1-(2-hydroxyethyl)-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-

Cat. No.: B611525
CAS No.: 40984-87-0
M. Wt: 455.0
InChI Key: CDTZISBEQQFYAY-YLKLGEPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

U-34728E free base is a bioactive chemical.

Scientific Research Applications

Synthesis and Chemical Transformations

  • L-Threo-alpha-D-galacto-octopyranoside derivatives have been used in various chemical synthesis processes. For instance, Baer and Chiu (1974) explored the formation of unsaturated derivatives in the 6-deoxyhexose series using similar compounds as starting materials Baer & Chiu, 1974. This demonstrates the compound's utility in synthesizing structurally complex molecules.

Pharmaceutical Research

  • In pharmaceutical research, the compound has been identified as a positive allosteric modulator of the human 5-HT2C receptor, which is a target for potential anxiolytics and antiobesity drugs Im, Chio, Alberts, & Dinh, 2003. This suggests its potential application in developing new therapeutic agents.

Antibiotic Combination Studies

  • The compound, in its form as clindamycin, has been studied in combination with other antibiotics. Adam and Nawrath (1981) found that it shows no antagonistic effects when combined with various antibiotics, indicating potential for combined antibiotic therapy Adam & Nawrath, 1981.

Conformational Analysis in Chemistry

  • Pachler, Rathbone, Woolard, and Woudenberg (1980) conducted a comparative study of the conformational analysis of 1,2:3,4-di-O-isopropylidene-α-d-galacto-octopyranose derivatives, showcasing the compound's role in structural chemistry and molecular design Pachler et al., 1980.

Kinetic and Mechanistic Studies

  • In kinetic and mechanistic studies, derivatives of L-Threo-alpha-D-galacto-octopyranoside have been used to understand complex chemical reactions. For example, Badi and Tuwar (2017) studied the oxidation of clindamycin phosphate, a derivative, by cerium(IV) in perchloric acid medium Badi & Tuwar, 2017.

Glycochemistry and Drug Synthesis

  • The compound and its derivatives play a significant role in glycochemistry and the synthesis of drug molecules. Howarth, Szarek, and Jones (1970) discussed its use in the synthesis of lincomycin, an antibiotic Howarth, Szarek, & Jones, 1970.

Properties

CAS No.

40984-87-0

Molecular Formula

C19H35ClN2O6S

Molecular Weight

455.0

IUPAC Name

(2S,4R)-N-((1S,2S)-2-chloro-1-((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)propyl)-1-(2-hydroxyethyl)-4-propylpyrrolidine-2-carboxamide

InChI

InChI=1S/C19H35ClN2O6S/c1-4-5-11-8-12(22(9-11)6-7-23)18(27)21-13(10(2)20)17-15(25)14(24)16(26)19(28-17)29-3/h10-17,19,23-26H,4-9H2,1-3H3,(H,21,27)/t10-,11+,12-,13+,14-,15+,16+,17+,19+/m0/s1

InChI Key

CDTZISBEQQFYAY-YLKLGEPYSA-N

SMILES

CCC[C@@H]1C[C@@H](C(N[C@@H]([C@H]2O[C@@H]([C@@H]([C@H]([C@H]2O)O)O)SC)[C@@H](Cl)C)=O)N(C1)CCO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

U-34728E free base;  U 34728E free base;  U34728E free base;  U-34728E; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Threo-alpha-D-galacto-octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-((((2S,4R)-1-(2-hydroxyethyl)-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-
Reactant of Route 2
Reactant of Route 2
L-Threo-alpha-D-galacto-octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-((((2S,4R)-1-(2-hydroxyethyl)-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-
Reactant of Route 3
Reactant of Route 3
L-Threo-alpha-D-galacto-octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-((((2S,4R)-1-(2-hydroxyethyl)-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-
Reactant of Route 4
Reactant of Route 4
L-Threo-alpha-D-galacto-octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-((((2S,4R)-1-(2-hydroxyethyl)-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-
Reactant of Route 5
L-Threo-alpha-D-galacto-octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-((((2S,4R)-1-(2-hydroxyethyl)-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-
Reactant of Route 6
L-Threo-alpha-D-galacto-octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-((((2S,4R)-1-(2-hydroxyethyl)-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-

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